(5Z)-1-acetyl-5-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-2-thioxoimidazolidin-4-one
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Overview
Description
(5Z)-1-ACETYL-5-[(2E)-3-(2-METHOXYPHENYL)PROP-2-EN-1-YLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes an imidazolidinone core, a methoxyphenyl group, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-1-ACETYL-5-[(2E)-3-(2-METHOXYPHENYL)PROP-2-EN-1-YLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of 2-methoxybenzaldehyde with an appropriate acetyl-substituted imidazolidinone under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(5Z)-1-ACETYL-5-[(2E)-3-(2-METHOXYPHENYL)PROP-2-EN-1-YLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolidinone ring can be reduced under specific conditions to yield different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the imidazolidinone ring can produce various reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-1-ACETYL-5-[(2E)-3-(2-METHOXYPHENYL)PROP-2-EN-1-YLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for understanding biochemical pathways and developing new therapeutic agents.
Medicine
In medicine, (5Z)-1-ACETYL-5-[(2E)-3-(2-METHOXYPHENYL)PROP-2-EN-1-YLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is investigated for its potential as a drug candidate. Its unique structure and reactivity profile make it a promising candidate for the development of new pharmaceuticals with improved efficacy and safety profiles.
Industry
In industry, this compound is used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (5Z)-1-ACETYL-5-[(2E)-3-(2-METHOXYPHENYL)PROP-2-EN-1-YLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-1-ACETYL-5-[(2E)-3-(2-HYDROXYPHENYL)PROP-2-EN-1-YLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
- (5Z)-1-ACETYL-5-[(2E)-3-(2-CHLOROPHENYL)PROP-2-EN-1-YLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
Uniqueness
Compared to similar compounds, (5Z)-1-ACETYL-5-[(2E)-3-(2-METHOXYPHENYL)PROP-2-EN-1-YLIDENE]-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE stands out due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with specific biological targets, making it a valuable tool for research and development in various fields.
Properties
Molecular Formula |
C15H14N2O3S |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(5Z)-1-acetyl-5-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C15H14N2O3S/c1-10(18)17-12(14(19)16-15(17)21)8-5-7-11-6-3-4-9-13(11)20-2/h3-9H,1-2H3,(H,16,19,21)/b7-5+,12-8- |
InChI Key |
ANHMPUCIVFWCCN-VRGHMPIDSA-N |
Isomeric SMILES |
CC(=O)N1/C(=C\C=C\C2=CC=CC=C2OC)/C(=O)NC1=S |
Canonical SMILES |
CC(=O)N1C(=CC=CC2=CC=CC=C2OC)C(=O)NC1=S |
Origin of Product |
United States |
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